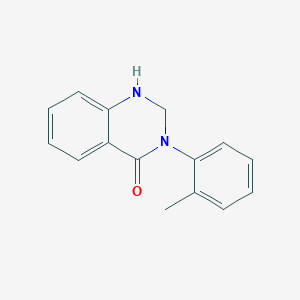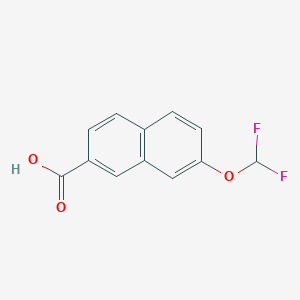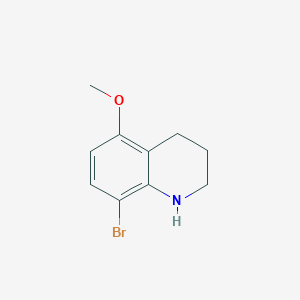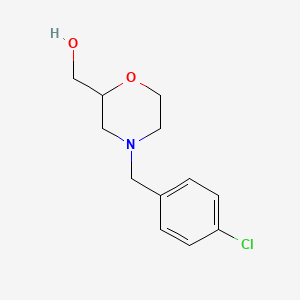
(4-(4-Chlorobenzyl)morpholin-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(4-Chlorobenzyl)morpholin-2-yl)methanol is a chemical compound that features a morpholine ring substituted with a 4-chlorobenzyl group and a hydroxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Chlorobenzyl)morpholin-2-yl)methanol typically involves the reaction of 4-chlorobenzyl chloride with morpholine in the presence of a base. The reaction proceeds through nucleophilic substitution, where the morpholine nitrogen attacks the electrophilic carbon of the 4-chlorobenzyl chloride, resulting in the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
(4-(4-Chlorobenzyl)morpholin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to remove the hydroxymethyl group, yielding a simpler morpholine derivative.
Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of (4-(4-Chlorobenzyl)morpholin-2-yl)carboxylic acid.
Reduction: Formation of (4-(4-Chlorobenzyl)morpholine).
Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(4-(4-Chlorobenzyl)morpholin-2-yl)methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (4-(4-Chlorobenzyl)morpholin-2-yl)methanol involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes or receptors, potentially inhibiting their activity. The presence of the 4-chlorobenzyl group may enhance the compound’s binding affinity to these targets, leading to its biological effects. The hydroxymethyl group can also participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Benzyl-2-morpholinyl)methanol: Similar structure but lacks the chlorine atom on the benzyl group.
(4-(4-Methylbenzyl)morpholin-2-yl)methanol: Similar structure with a methyl group instead of a chlorine atom.
(4-(4-Fluorobenzyl)morpholin-2-yl)methanol: Similar structure with a fluorine atom instead of a chlorine atom.
Uniqueness
(4-(4-Chlorobenzyl)morpholin-2-yl)methanol is unique due to the presence of the chlorine atom on the benzyl group, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Propriétés
Formule moléculaire |
C12H16ClNO2 |
|---|---|
Poids moléculaire |
241.71 g/mol |
Nom IUPAC |
[4-[(4-chlorophenyl)methyl]morpholin-2-yl]methanol |
InChI |
InChI=1S/C12H16ClNO2/c13-11-3-1-10(2-4-11)7-14-5-6-16-12(8-14)9-15/h1-4,12,15H,5-9H2 |
Clé InChI |
CLKKWAVSCFMWRY-UHFFFAOYSA-N |
SMILES canonique |
C1COC(CN1CC2=CC=C(C=C2)Cl)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-((4-Chlorobenzyl)oxy)-2-azaspiro[3.3]heptane](/img/structure/B11872391.png)
![2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B11872400.png)

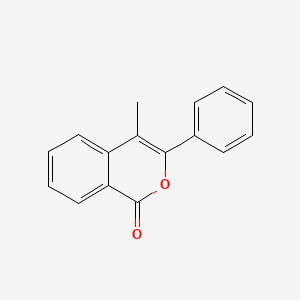


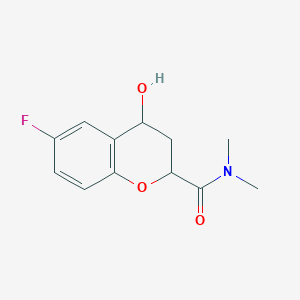
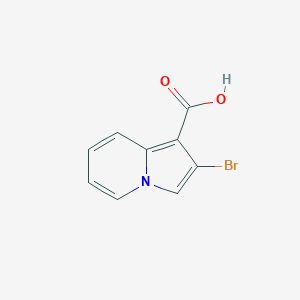
![1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-carbonitrile](/img/structure/B11872427.png)
